L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
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Overview
Description
L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is a peptide compound composed of five amino acids: serine, tryptophan, methionine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-tryptophan, L-methionine, and L-asparagine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with new functional groups.
Scientific Research Applications
L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-tyrosyl-L-tryptophyl-L-methionyl-L-histidyl-L-tryptophan: Another peptide with similar amino acid composition but different biological activity.
L-Seryl-L-asparaginyl-L-tryptophyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-prolylglycyl-L-isoleucyl-L-phenylalanyl-L-aspartic acid: A longer peptide with additional amino acids.
Uniqueness
L-Seryl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is unique due to its specific sequence and the presence of methionine and tryptophan, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
652966-58-0 |
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Molecular Formula |
C26H37N7O9S |
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H37N7O9S/c1-43-7-6-17(23(38)32-19(26(41)42)9-21(28)36)30-24(39)18(8-13-10-29-16-5-3-2-4-14(13)16)31-25(40)20(12-35)33-22(37)15(27)11-34/h2-5,10,15,17-20,29,34-35H,6-9,11-12,27H2,1H3,(H2,28,36)(H,30,39)(H,31,40)(H,32,38)(H,33,37)(H,41,42)/t15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
XVTGEXGTGTWCCE-JBDAPHQKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
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